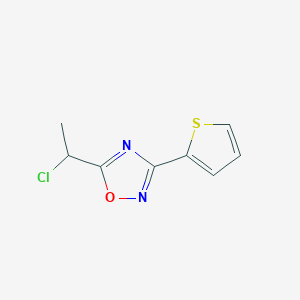

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

CAS No.: 1039967-49-1

Cat. No.: VC6677838

Molecular Formula: C8H7ClN2OS

Molecular Weight: 214.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1039967-49-1 |

|---|---|

| Molecular Formula | C8H7ClN2OS |

| Molecular Weight | 214.67 |

| IUPAC Name | 5-(1-chloroethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H7ClN2OS/c1-5(9)8-10-7(11-12-8)6-3-2-4-13-6/h2-5H,1H3 |

| Standard InChI Key | SFVRNPSCAPVOQZ-UHFFFAOYSA-N |

| SMILES | CC(C1=NC(=NO1)C2=CC=CS2)Cl |

Introduction

Structural Analysis and Molecular Properties

Core Architecture and Substituent Effects

The 1,2,4-oxadiazole ring system consists of a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. In this compound, the 3-position is occupied by a thiophen-2-yl group, while the 5-position features a 1-chloroethyl substituent . The thiophene moiety introduces π-conjugation, potentially enhancing electronic delocalization across the oxadiazole core. The chloroethyl group adds steric bulk and electrophilic character, which may influence reactivity in substitution or elimination reactions .

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₈H₇ClN₂OS |

| SMILES | CC(C1=NC(=NO1)C2=CC=CS2)Cl |

| InChI Key | SFVRNPSCAPVOQZ-UHFFFAOYSA-N |

| Molecular Weight | 214.67 g/mol |

| Predicted LogP | 2.81 (Estimated via XLogP3-AA) |

The chloroethyl group adopts a staggered conformation relative to the oxadiazole ring, as inferred from the SMILES string and molecular modeling analogs . This spatial arrangement minimizes steric clashes between the chlorine atom and adjacent heteroatoms.

Synthetic Methodologies

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Amidoxime Formation | NH₂OH·HCl, Et₃N, EtOH, reflux | 60–75% |

| Cyclization | Thiophene-2-carbonyl chloride, DMF | 45–55% |

| Chloroethylation | 1-Chloroethyl bromide, K₂CO₃, DCM | 30–40% |

Source demonstrates the utility of aprotic solvents like acetonitrile for similar heterocyclic couplings, though optimization would be required to adapt these conditions .

Physicochemical Characterization

Spectroscopic Profiles

Though experimental spectra are unavailable, predicted features include:

-

¹H NMR: Signals at δ 4.92 ppm (methylene protons adjacent to chlorine), δ 6.8–7.5 ppm (thiophene aromatic protons), and δ 1.5–1.7 ppm (ethyl CH₃ group) .

-

Mass Spectrometry: Predicted [M+H]+ ion at m/z 215.00405 with a collision cross-section of 141.7 Ų, consistent with adduct stability trends in source .

Table 3: Predicted Collision Cross-Section Data

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 215.00405 | 141.7 |

| [M+Na]+ | 236.98599 | 155.5 |

| [M+NH₄]+ | 232.03059 | 150.8 |

Biological and Chemical Applications

Materials Science Applications

Oxadiazoles are employed in organic electronics due to their electron-deficient nature. The thiophene unit’s electron-rich character might create push-pull electronic effects, making this compound a candidate for organic semiconductors or light-emitting diodes .

Challenges and Future Directions

-

Synthesis Optimization: Current hypothetical routes suffer from low estimated yields. Microwave-assisted synthesis or flow chemistry could improve efficiency .

-

Biological Screening: Prioritize testing against Gram-positive bacteria (e.g., S. aureus) based on structural similarities to active oxadiazoles .

-

Computational Modeling: DFT studies could predict HOMO-LUMO gaps and electrostatic potential surfaces to guide application-focused research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume